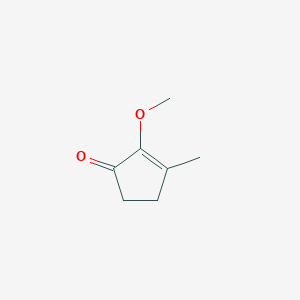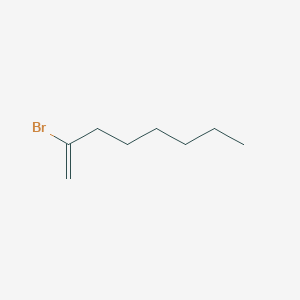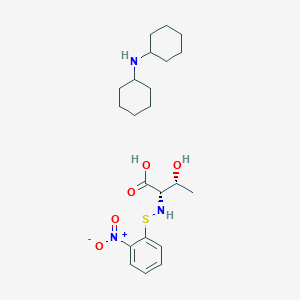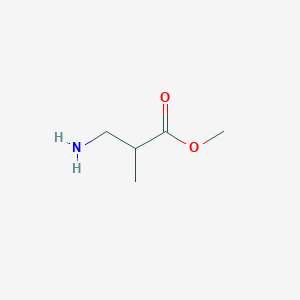
(1-氨基乙叉基)双膦酸
概述
描述
(1-Aminoethylidene)bisphosphonic acid is a chemical compound with the molecular formula C₂H₉NO₆P₂. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. This compound is known for its applications in various fields, including medicine, industry, and scientific research.
科学研究应用
(1-Aminoethylidene)bisphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Bisphosphonates, including (1-Aminoethylidene)bisphosphonic acid, are known for their role in treating bone diseases such as osteoporosis.
作用机制
Target of Action
The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .
Mode of Action
(1-Aminoethylidene)bisphosphonic acid interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .
Biochemical Pathways
It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .
Pharmacokinetics
The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.
Result of Action
The action of (1-Aminoethylidene)bisphosphonic acid results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .
Action Environment
The action, efficacy, and stability of (1-Aminoethylidene)bisphosphonic acid are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .
未来方向
The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .
生化分析
Biochemical Properties
Bisphosphonates, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable complexes, particularly with metal ions .
Cellular Effects
Bisphosphonates are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (1-Aminoethylidene)bisphosphonic acid in laboratory settings. One study has shown that a related compound, polyaspartic acid-capped aminomethylene phosphonic acid, demonstrated excellent thermal stability at 130 °C for 7 days .
Metabolic Pathways
Bisphosphonates are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Bisphosphonates are known to interact with various transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: (1-Aminoethylidene)bisphosphonic acid can be synthesized through several methods. One common method involves the reaction of acetonitrile with phosphorous acid and phosphorous trichloride under controlled conditions. The reaction typically requires heating and can be accelerated using microwave-assisted synthesis . Another method involves the three-component reaction of amines, diethyl phosphite, and triethyl orthoformate .
Industrial Production Methods: Industrial production of (1-Aminoethylidene)bisphosphonic acid often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
化学反应分析
Types of Reactions: (1-Aminoethylidene)bisphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates .
相似化合物的比较
Pamidronic acid: Another bisphosphonate used in the treatment of bone diseases.
Alendronic acid: Known for its high potency in inhibiting bone resorption.
Etidronic acid: Used as a scale inhibitor and in medical applications.
Uniqueness: (1-Aminoethylidene)bisphosphonic acid is unique due to its specific molecular structure, which provides it with distinct binding properties and efficacy in inhibiting bone resorption. Its applications in both medical and industrial fields highlight its versatility and importance .
属性
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminoethylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
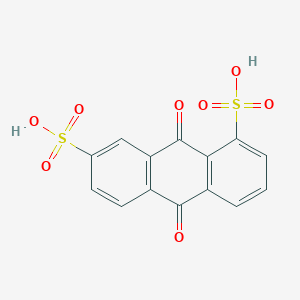


![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
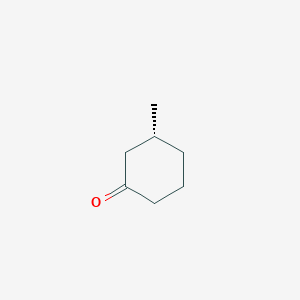
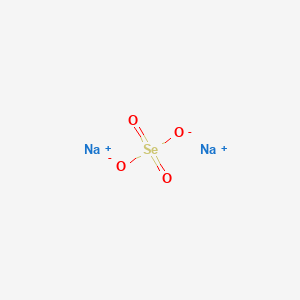
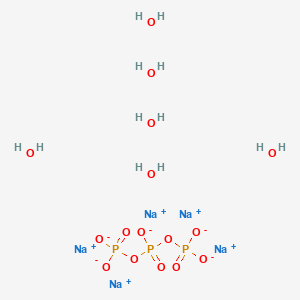
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
